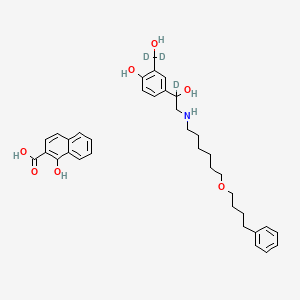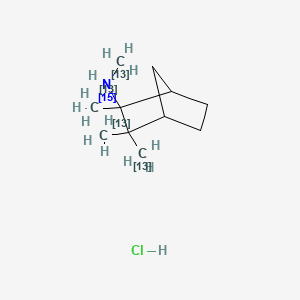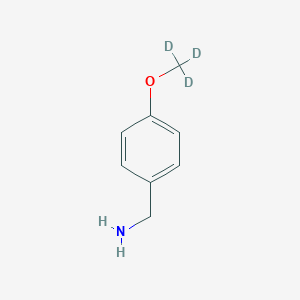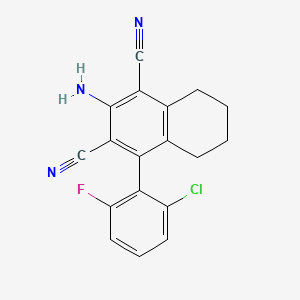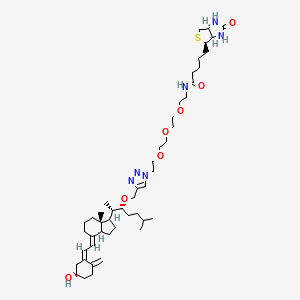
Hsp70-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsp70-IN-3 is a small molecule inhibitor specifically targeting the heat shock protein 70 (Hsp70). Heat shock proteins are a family of highly conserved proteins that play a crucial role in protein folding, repair, and degradation. Hsp70, in particular, is involved in protecting cells from stress by preventing protein aggregation and assisting in the refolding of misfolded proteins. This compound has garnered significant attention due to its potential therapeutic applications, especially in cancer treatment, where it can inhibit the protective functions of Hsp70 in tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hsp70-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsCommon reagents used in the synthesis include sodium citrate and various organic solvents . Reaction conditions such as temperature, pH, and reaction time are meticulously optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This often requires the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and potency of the produced compound .
Análisis De Reacciones Químicas
Types of Reactions: Hsp70-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced properties, such as increased binding affinity to Hsp70 or improved pharmacokinetic profiles. These derivatives are often tested for their biological activity to identify the most promising candidates for further development .
Aplicaciones Científicas De Investigación
Hsp70-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the growth of tumor cells by disrupting the protective functions of Hsp70, thereby promoting apoptosis and enhancing the efficacy of chemotherapy and radiotherapy . In addition, this compound is used to study the role of Hsp70 in various cellular processes, including protein folding, stress response, and cell survival .
Mecanismo De Acción
Hsp70-IN-3 exerts its effects by binding to the ATPase domain of Hsp70, thereby inhibiting its chaperone activity. This inhibition prevents Hsp70 from assisting in the refolding of misfolded proteins and protecting cells from stress-induced damage. The molecular targets of this compound include the ATPase domain of Hsp70 and its client proteins, which are crucial for cell survival and proliferation .
Comparación Con Compuestos Similares
Hsp70-IN-3 is unique among Hsp70 inhibitors due to its high specificity and potency. Similar compounds include MKT-077, VER-155008, and JG-83, which also target Hsp70 but differ in their chemical structures and mechanisms of action . Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C48H78N6O7S |
|---|---|
Peso molecular |
883.2 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[4-[[(2S,3R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-6-methylheptan-3-yl]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C48H78N6O7S/c1-33(2)12-19-43(35(4)40-17-18-41-36(9-8-20-48(40,41)5)14-15-37-29-39(55)16-13-34(37)3)61-31-38-30-54(53-52-38)22-24-59-26-28-60-27-25-58-23-21-49-45(56)11-7-6-10-44-46-42(32-62-44)50-47(57)51-46/h14-15,30,33,35,39-44,46,55H,3,6-13,16-29,31-32H2,1-2,4-5H3,(H,49,56)(H2,50,51,57)/b36-14+,37-15-/t35-,39-,40+,41-,42+,43+,44+,46+,48+/m0/s1 |
Clave InChI |
KVMCXUMPAQRDGQ-FSBLFSHOSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@@H](CCC(C)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCC[C@@H]5[C@H]6[C@@H](CS5)NC(=O)N6 |
SMILES canónico |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


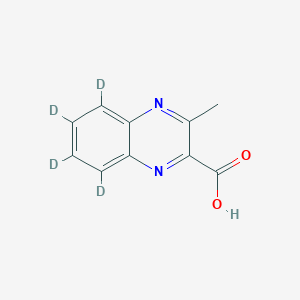

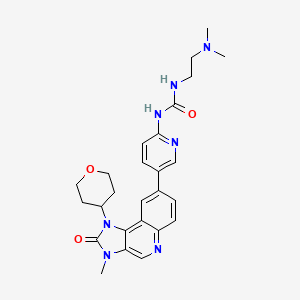

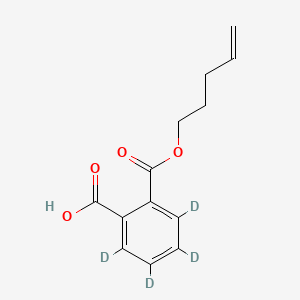

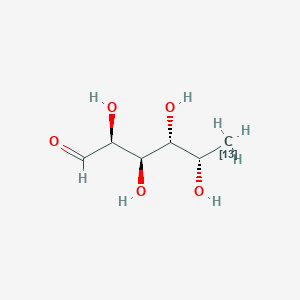
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
